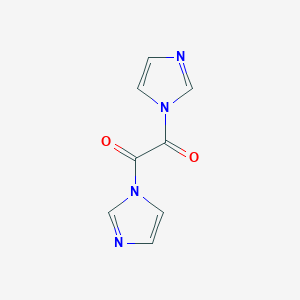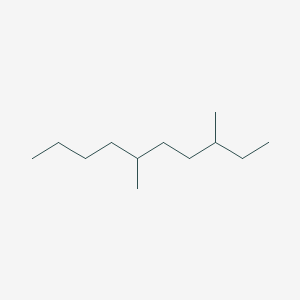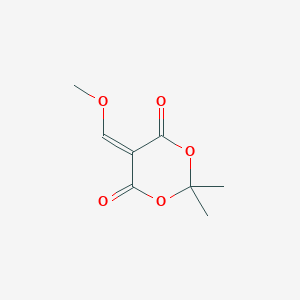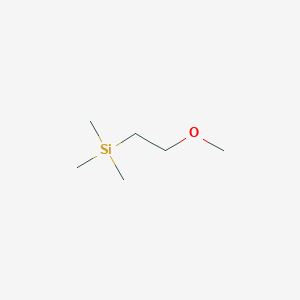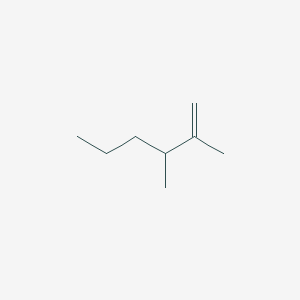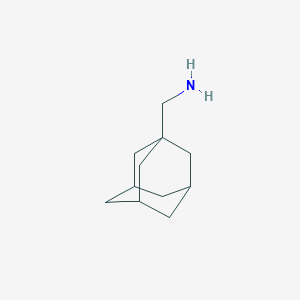
1-Adamantanemethylamine
Overview
Description
1-Adamantanemethylamine is a large amine that appears as a clear, colorless to very slightly yellow liquid . It is also known by the synonym 1-(Aminomethyl)adamantane .
Synthesis Analysis
1-Adamantylamine can be used as a reactant to synthesize adamantyl ureas by reacting with isocyanates in the presence of triethylamine . It can also be used to synthesize N-(1-adamantyl)-2-chloroacetamide from chloroacetyl chloride in the presence of potassium carbonate .
Molecular Structure Analysis
The molecular formula of 1-Adamantanemethylamine is C11H19N . The molecular weight is 165.28 .
Chemical Reactions Analysis
1-Adamantanemethylamine is a large amine present on the wall of 6,7-diaminoquinoxaline . The thermodynamic complex formation constant of 1-adamantanemethylamine was studied .
Physical And Chemical Properties Analysis
1-Adamantanemethylamine has a density of 1.0±0.1 g/cm³ . Its boiling point is 229.4±8.0 °C at 760 mmHg . The vapor pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.6±3.0 kJ/mol . The flash point is 87.9±13.3 °C .
Scientific Research Applications
Pharmacology
1-Adamantanemethylamine: has been explored in pharmacology for its potential to modify the pharmacokinetic properties of drugs. It is known to enhance lipophilicity, which can improve drug delivery and efficacy . For instance, it has been studied for its role in the development of antiviral drugs similar to Amantadine .
Materials Science
In materials science, 1-Adamantanemethylamine is utilized as a building block for creating advanced materials with unique properties. Its cage-like structure is beneficial in the formation of polymers and nanocomposites , which are used in various applications ranging from coatings to electronic devices .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of adamantane derivatives , which are compounds with a wide range of applications due to their stability and unique structural features .
Analytical Chemistry
1-Adamantanemethylamine: is involved in analytical chemistry as a reagent for the quantification and analysis of various chemical compounds. Its strong amine group can form complexes with other molecules, aiding in their detection and measurement .
Biochemistry
In biochemistry, the adamantane structure of 1-Adamantanemethylamine is significant for studying protein interactions and enzyme kinetics . It can act as an inhibitor or a substrate mimic to probe the function of biological molecules .
Environmental Science
The environmental applications of 1-Adamantanemethylamine include its use in environmental remediation . Its chemical properties allow it to bind with pollutants, facilitating their removal from various ecosystems .
Nanotechnology
1-Adamantanemethylamine: is instrumental in nanotechnology for the creation of drug delivery systems such as liposomes and dendrimers. Its ability to be functionalized makes it a key component in the design of targeted delivery vehicles .
Chemical Engineering
In chemical engineering, 1-Adamantanemethylamine is used to develop processes and catalysts . Its robust structure can withstand harsh conditions, making it suitable for use in reactors and other industrial applications .
Safety and Hazards
1-Adamantanemethylamine is considered hazardous. It is classified as a combustible liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .
Mechanism of Action
Target of Action
1-Adamantanemethylamine, also known as Rimantadine, primarily targets the M2 protein , an ion channel of the influenza A virus . This protein plays a crucial role in the virus’s life cycle and is essential for the viral replication process .
Mode of Action
The compound interacts with its target by blocking the M2 ion channel . This blockage prevents the uptake of protons into the interior of the virus, which is required for the acid-promoted viral uncoating (decapsidation) process . This interaction and the resulting changes inhibit the uncoating process of the virus, thereby disrupting the viral replication .
Biochemical Pathways
It is known that the compound produces a virustatic effect early in the virus replication . By blocking the M2 ion channel, it likely disrupts several downstream effects related to the virus’s life cycle .
Pharmacokinetics
1-Adamantanemethylamine exhibits good oral absorption, with more than 90% bioavailability . It has a plasma half-life of approximately 35 hours, indicating a prolonged presence in the body . The compound has a large volume of distribution, suggesting extensive distribution into body tissues . It is also reported to have about 40% plasma protein binding .
Result of Action
The primary result of 1-Adamantanemethylamine’s action is the inhibition of viral replication, which can shorten the duration and alleviate the symptoms of influenza . It’s important to note that resistance to this compound has emerged since 2009, and it is no longer recommended for the treatment of influenza .
Action Environment
The action, efficacy, and stability of 1-Adamantanemethylamine can be influenced by various environmental factors. For instance, the compound is soluble in DMSO and has a boiling point of 248°C . It is typically stored at -20°C to maintain its stability
properties
IUPAC Name |
1-adamantylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOHXMFFSKTSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170367 | |
| Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanemethylamine | |
CAS RN |
17768-41-1 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17768-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017768411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17768-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]dec-1-ylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)




![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)

